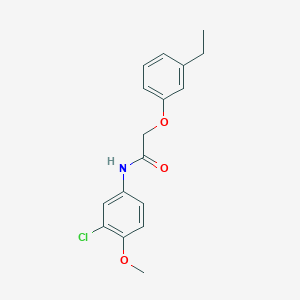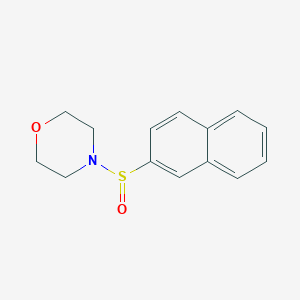![molecular formula C14H22N2O3 B5690885 [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)
[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol is not fully understood. However, studies have suggested that it may work by modulating the activity of neurotransmitters such as dopamine and acetylcholine in the brain. It may also have an effect on the immune system and inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol can have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol is its potential as a therapeutic agent for neurological disorders and pain management. However, there are also limitations to its use in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to understand its exact mechanism of action and to develop more targeted therapies based on this compound.
Métodos De Síntesis
The synthesis of [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-(1H-pyrrol-3-yl)ethanone with 3-piperidinol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with methoxyacetic acid to produce [3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the field of neuroscience, where this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-(1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-8-5-14(11-17)4-2-7-16(10-14)13(18)12-3-6-15-9-12/h3,6,9,15,17H,2,4-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJBSRZNLDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)C2=CNC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)


![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)